molecular formula C6Cl3F3O2S B8440433 3,5-Dichloro-2,4,6-trifluorophenylsulfonyl chloride

3,5-Dichloro-2,4,6-trifluorophenylsulfonyl chloride

Cat. No. B8440433
M. Wt: 299.5 g/mol
InChI Key: XDYKWPNNTGMVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2,4,6-trifluorophenylsulfonyl chloride is a useful research compound. Its molecular formula is C6Cl3F3O2S and its molecular weight is 299.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dichloro-2,4,6-trifluorophenylsulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2,4,6-trifluorophenylsulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6Cl3F3O2S

Molecular Weight

299.5 g/mol

IUPAC Name

3,5-dichloro-2,4,6-trifluorobenzenesulfonyl chloride

InChI

InChI=1S/C6Cl3F3O2S/c7-1-3(10)2(8)5(12)6(4(1)11)15(9,13)14

InChI Key

XDYKWPNNTGMVKV-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)Cl)F)S(=O)(=O)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,3-Dichloro-2,4,6-trifluorobenzene (5.0 g, 25 mmol) and chlorosulfonic acid (10.0 mL, 150 mmol) were mixed at ambient temperature under a nitrogen atmosphere and the reaction was heated at 80° C. for 24 h. The mixture was then allowed to cool to ambient temperature and was poured onto 12 g of crushed ice. The product was extracted with diethyl ether, dried over MgSO4, and the solvent was evaporated to produce 4.9 g of the title compound, which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
12 g
Type
reactant
Reaction Step Two

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